4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl
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Overview
Description
“4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl” is a chemical compound with the molecular formula C6H15Cl2N3O . It is used as an intermediate in the synthesis of certain pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidinone ring with an aminomethyl group and a methyloxime group attached . The molecular weight of the compound is 216.11 .Scientific Research Applications
Synthesis of Gemifloxacin Intermediate
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is synthesized as an intermediate in the production of gemifloxacin, a fluoroquinolone antibacterial agent. The synthesis involves processes such as Dieckmann cyclization and reduction with NaBH4 and LiAlH4, leading to the compound's formation with a yield of 39.6% (Guo, 2009).
Chiral Pyrrolidine Derivatives Synthesis
The compound is used in the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from a related pyrrolidinone. This synthesis serves as a method for producing chiral α-methylbenzyl functionality as a nitrogen protecting group, leading to various 3-methyl-3-aminomethylpyrrolidines (Suto, Turner, & Kampf, 1992).
Selective Hydrogenation for Gemifloxacin Intermediate
A novel synthetic route for 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM), a key intermediate of gemifloxacin, is based on chemoselective hydrogenation. This process minimizes reduction of the methyloxime group, using in situ protecting agents for higher yield and selectivity (Noh et al., 2004).
Role in Maillard Reaction Products
In the Maillard reaction system involving 2-deoxy-D-ribose/methylamine, a derivative of this compound forms as a minor component. This involvement hints at its potential significance in Maillard reaction pathways and the formation of melanoidins, compounds with potential antioxidative activities (Tressl et al., 1998).
Influenza Neuraminidase Inhibitors
This compound is utilized in the synthesis of potent inhibitors of influenza neuraminidase, an enzyme critical for the proliferation of influenza viruses. The synthesized inhibitors, which include pyrrolidine cores, demonstrate strong binding and inhibitory action against neuraminidase, offering potential therapeutic applications (Wang et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
[(4E)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSDNRRMDKBHO-MPTFJDTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CNCC1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CNCC1CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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